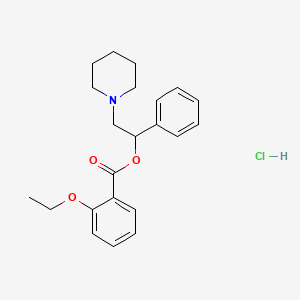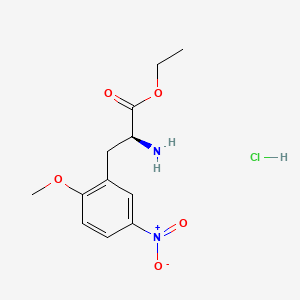
DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride is a chemical compound with the molecular formula C12H17ClN2O5 and a molecular weight of 304.73 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a methoxy group and a nitro group on the phenyl ring, as well as an ethyl ester and a hydrochloride moiety.
Métodos De Preparación
The synthesis of DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride involves several steps. One common method is the esterification of DL-phenylalanine with ethanol in the presence of an acid catalyst, followed by nitration and methoxylation reactions . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as methanol or ethanol, and using reagents like nitric acid for nitration and methanol for methoxylation . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming amine derivatives.
Substitution: The methoxy and nitro groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives . Major products formed from these reactions include amino derivatives and substituted phenylalanine esters.
Aplicaciones Científicas De Investigación
DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antioxidant effects . The methoxy group may also play a role in modulating the compound’s biological activity by affecting its binding to target molecules .
Comparación Con Compuestos Similares
DL-Phenylalanine, 2-methoxy-5-nitro-, ethyl ester, monohydrochloride can be compared with other phenylalanine derivatives, such as:
L-Phenylalanine ethyl ester hydrochloride: Similar in structure but lacks the methoxy and nitro groups, leading to different chemical and biological properties.
4-Nitro-L-phenylalanine: Contains a nitro group but lacks the methoxy and ethyl ester groups, resulting in different reactivity and applications.
DL-Phenylalanine methyl ester: Similar ester functionality but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Propiedades
Número CAS |
116366-15-5 |
|---|---|
Fórmula molecular |
C12H17ClN2O5 |
Peso molecular |
304.72 g/mol |
Nombre IUPAC |
ethyl (2S)-2-amino-3-(2-methoxy-5-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O5.ClH/c1-3-19-12(15)10(13)7-8-6-9(14(16)17)4-5-11(8)18-2;/h4-6,10H,3,7,13H2,1-2H3;1H/t10-;/m0./s1 |
Clave InChI |
HZZKUPWMHSJEQA-PPHPATTJSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CC1=C(C=CC(=C1)[N+](=O)[O-])OC)N.Cl |
SMILES canónico |
CCOC(=O)C(CC1=C(C=CC(=C1)[N+](=O)[O-])OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


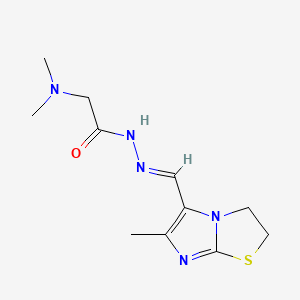
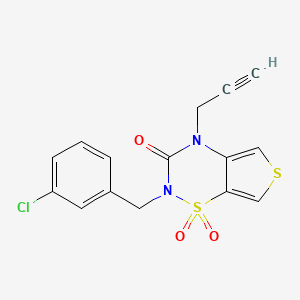
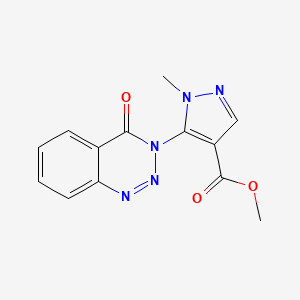
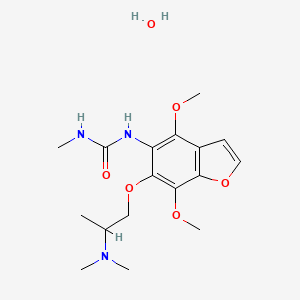
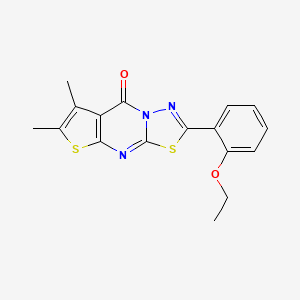
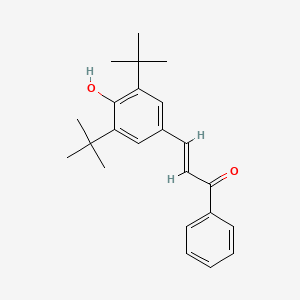
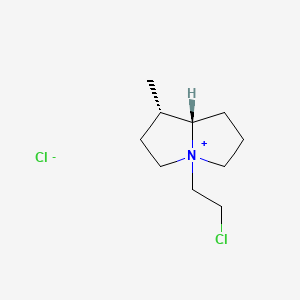
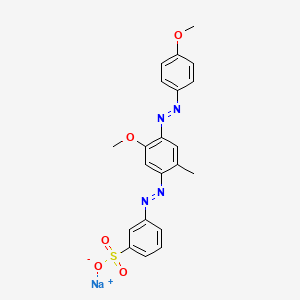
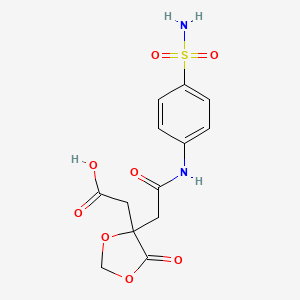
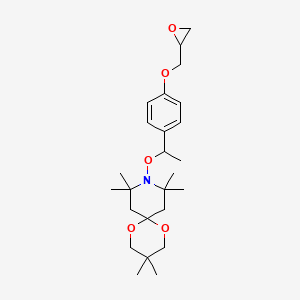
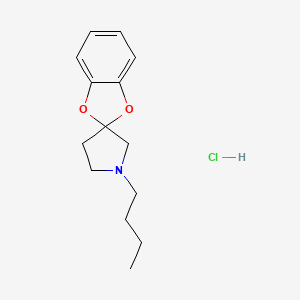
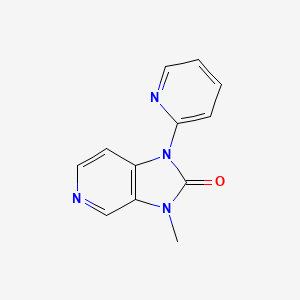
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)
